3-fluoro-D-tyrosine
Overview
Description
3-Fluoro-D-tyrosine is a fluorinated derivative of the amino acid tyrosine. It belongs to the class of monofluorobenzenes and is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position of the benzene ring. This compound has the molecular formula C9H10FNO3 and is known for its unique properties that make it valuable in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 3-fluoro-D-tyrosine is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the conversion of superoxide radicals into molecular oxygen and hydrogen peroxide .
Mode of Action
This compound interacts with its target, the protein superoxide dismutase [mn], mitochondrial
Biochemical Pathways
This compound is used as a substitute for tyrosine in the biosynthesis of proteins such as β-galactosidases (Escherichia coli), bacteriorhodopsin, and intestinal microvillar enzymes, aminopeptidase N . This substitution can affect the properties of these proteins, potentially altering their function and the biochemical pathways they are involved in .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the proteins it is incorporated into. For example, when this compound is used in place of tyrosine in the biosynthesis of β-galactosidases, it can affect the properties of these enzymes .
Biochemical Analysis
Biochemical Properties
3-Fluoro-D-tyrosine plays a significant role in biochemical reactions, particularly in the biosynthesis of proteins. It is used as a substitute for tyrosine in the biosynthesis of proteins such as β-galactosidases in Escherichia coli, bacteriorhodopsin, and intestinal microvillar enzymes like aminopeptidase N . The compound interacts with these enzymes and proteins, affecting their properties and functions. For example, the incorporation of this compound into proteins can alter their stability, folding, and activity due to the presence of the fluorine atom, which can influence hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound targets proteins such as superoxide dismutase in mitochondria . By interacting with these proteins, this compound can modulate oxidative stress responses and other cellular processes. Additionally, the compound’s incorporation into cellular proteins can lead to changes in protein function and stability, impacting overall cell physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound targets superoxide dismutase in mitochondria, affecting its activity . The presence of the fluorine atom in the compound can also influence gene expression by altering the binding of transcription factors to DNA. These interactions can result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be hyperpolarized using photo-chemically induced dynamic nuclear polarization (photo-CIDNP), which enhances its signal in magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy . This hyperpolarization can be maintained over multiple excitations, indicating the compound’s stability in laboratory conditions. Long-term effects on cellular function have also been observed, with changes in protein stability and function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be toxic at high doses, leading to adverse effects on cellular function and overall health . At lower doses, this compound can be used to study its effects on protein biosynthesis and cellular processes without causing significant toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA), which is an important intermediate in the synthesis of neurotransmitters . The presence of the fluorine atom can influence the activity of enzymes involved in these pathways, affecting metabolic flux and metabolite levels. Additionally, this compound can be incorporated into proteins, influencing their function and stability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported by L-type amino acid transporter 1 (LAT1), which is upregulated in certain types of cancer cells . This transporter mediates the uptake of this compound into cells, where it can be incorporated into proteins and influence cellular processes. The distribution of the compound within tissues can also be affected by its interactions with binding proteins and other cellular components.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as mitochondria, where it interacts with proteins like superoxide dismutase . Post-translational modifications and targeting signals can direct this compound to these specific locations, influencing its role in cellular processes. The presence of the fluorine atom can also affect the compound’s localization and interactions within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-D-tyrosine typically involves the fluorination of tyrosine derivatives. One common method is the electrophilic fluorination of tyrosine using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis. Enzymes like fluorinase can catalyze the formation of carbon-fluorine bonds, providing an efficient and environmentally friendly route to produce fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Fluoro-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Comparison with Similar Compounds
3-Fluoro-L-tyrosine: Similar in structure but differs in the stereochemistry of the amino acid.
4-Fluoro-D-tyrosine: Fluorine atom is substituted at the fourth position instead of the third.
3,5-Difluoro-D-tyrosine: Contains two fluorine atoms at the third and fifth positions.
Uniqueness: 3-Fluoro-D-tyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to be selectively fluorinated and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315780 | |
Record name | 3-Fluoro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64024-06-2 | |
Record name | 3-Fluoro-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64024-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorotyrosine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUOROTYROSINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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